Tributylstannyl p-hydroxybenzoate
Description
Tributylstannyl p-hydroxybenzoate is an organotin derivative of p-hydroxybenzoic acid (p-HBA), where the hydroxyl group of the aromatic acid is replaced by a tributylstannyl (Sn(C₄H₉)₃) moiety. This compound is primarily utilized in organic synthesis, particularly in Stille cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex molecule construction (e.g., pharmaceuticals, polymers) .
Properties
CAS No. |
7414-81-5 |
|---|---|
Molecular Formula |
C19H32O3Sn |
Molecular Weight |
427.2 g/mol |
IUPAC Name |
tributylstannyl 4-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
CINMZTUXCWJRJI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most common laboratory synthesis of this compound involves the reaction of p-hydroxybenzoic acid with tributyltin chloride in the presence of a base to neutralize the hydrochloric acid formed. The reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
$$
\text{p-Hydroxybenzoic acid} + \text{Tributyltin chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound} + \text{HCl}
$$
- Base: Triethylamine or similar amine bases are used to capture HCl.
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: Ambient (room temperature).
This method is widely adopted due to its simplicity and efficiency in producing the desired organotin ester.
Organometallic Exchange Reaction Method (Non-Palladium Catalyzed)
A novel and efficient preparation method involves an organometallic exchange reaction between a carboxyl-protected organozinc reagent and tributyltin chloride. This approach avoids the use of expensive palladium catalysts and is advantageous for functional group compatibility.
- Preparation of [2-(ethoxycarbonyl)phenyl]zinc(II) iodide via direct insertion of zinc into ethyl 2-iodobenzoate in the presence of lithium chloride.
- Organometallic exchange reaction of this organozinc reagent with tributyltin chloride in THF at 80°C for 4 hours to yield 2-(tributylstannyl)benzoate intermediate.
- Subsequent reaction with N-hydroxy succinimide (HOSu) and N,N'-dicyclohexylcarbodiimide (DCC) at room temperature to form an active ester derivative.
This method achieves a total yield of 58% over five steps and is characterized by high efficiency, convenience, and ease of handling.
Industrial Scale Preparation
Industrial methods scale up the laboratory synthesis of this compound, maintaining the same fundamental reaction between p-hydroxybenzoic acid and tributyltin chloride with a base in an organic solvent. Additional purification steps and quality control measures are implemented to ensure product purity and consistency. The industrial process emphasizes:
- Efficient removal of by-products such as HCl.
- Recycling of solvents.
- Optimization of reaction time and temperature for large batches.
- Compliance with environmental and safety regulations.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Base-mediated reaction with tributyltin chloride | p-Hydroxybenzoic acid, tributyltin chloride, triethylamine | Room temperature, dichloromethane or THF solvent | Not explicitly reported | Simple, straightforward, widely used | Requires base, HCl by-product |
| Organometallic exchange (non-Pd catalyzed) | Ethyl 2-iodobenzoate, zinc, LiCl, tributyltin chloride | 80°C, THF, 4 hours | 58 (overall yield) | Avoids Pd catalyst, functional group tolerant | Multi-step, requires organozinc prep |
| Pd-catalyzed Stille coupling (related compound) | Aryl halide, hexabutylditin, Pd(PPh3)4 | Reflux, toluene, inert atmosphere | 53 | Efficient for complex substrates | Expensive catalyst, long reaction time |
| Industrial scale synthesis | Same as base-mediated method | Scaled-up, optimized conditions | High (not specified) | Large scale, quality controlled | Requires purification and solvent recycling |
Reaction Analysis and Notes
- The base-mediated reaction is the most direct and commonly used method for laboratory synthesis.
- The organometallic exchange method offers a palladium-free alternative, reducing catalyst costs and potential contamination.
- Palladium-catalyzed Stille coupling is more common for synthesizing tributylstannyl derivatives on aromatic rings but is less commonly used for direct preparation of this compound.
- Industrial production adapts laboratory methods with scale-up considerations and environmental controls.
- The tributylstannyl group in the product can undergo further chemical transformations such as oxidation, reduction, and substitution, enabling diverse functionalizations.
Chemical Reactions Analysis
General Reactivity of Organotin Esters
Tributylstannyl derivatives are known for their role in cross-coupling reactions. For example, in palladium-catalyzed couplings, tributylstannyl groups act as transmetalation agents. A study using tetrakis(triphenylphosphine)palladium in DME solvent demonstrated efficient Stille coupling with aryl halides, producing biaryl compounds in yields up to 64% . While tributylstannyl p-hydroxybenzoate is not explicitly mentioned, analogous reactions involving 4-carboxyphenylboronic acid suggest that the tributylstannyl moiety could facilitate similar transformations.
Hydrolysis and Transesterification
-
Ethanol (1–2.5% v/v) promotes transesterification of methylparaben to ethylparaben in human intestinal cells .
-
Kinetic parameters for transesterification vary with alkyl chain length (Table 1).
Table 1: Transesterification kinetics of parabens with ethanol
| Paraben | (µM) | (µmol·h⁻¹·mg⁻¹) |
|---|---|---|
| Methylparaben | 449.7 | 114.4 |
| Butylparaben | 86.1 | 19.5 |
This implies that this compound might undergo analogous alcohol-mediated transesterification, though steric effects from the tributyltin group could alter reactivity .
Mitochondrial Toxicity Considerations
Longer alkyl chains in parabens correlate with increased cytotoxicity. Butylparaben disrupts mitochondrial membrane potential and ATP synthesis more severely than shorter-chain analogs (e.g., methylparaben) . this compound’s lipophilic tin moiety could exacerbate mitochondrial dysfunction, but no direct data exists to confirm this hypothesis.
Synthetic Challenges
The synthesis of p-hydroxybenzoate derivatives often involves protective group strategies. For example, tert-butyl carbamate-protected p-phenylenediamine was used in a multi-step reaction to achieve 74% yield of a naphthalene-based product . this compound would likely require similar protection/deprotection steps to avoid side reactions at the phenolic hydroxyl group.
Research Gaps
No studies specifically addressing this compound were identified in the provided sources. Existing data on parabens and organotin chemistry suggest:
-
Susceptibility to transesterification in alcohol-rich environments .
-
Possible toxicity mechanisms linked to mitochondrial impairment .
Further experimental validation is required to confirm these extrapolations.
Scientific Research Applications
Organic Synthesis
Tributylstannyl p-hydroxybenzoate serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It can be utilized in cross-coupling reactions such as Stille coupling, where it acts as a stannylating agent to introduce functional groups into organic molecules.
| Reaction Type | Description |
|---|---|
| Stille Coupling | Used for synthesizing biaryl compounds by coupling aryl halides with stannanes. |
| Carbon-Carbon Bond Formation | Facilitates the creation of complex organic structures. |
The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties. Studies have shown that it exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents.
| Biological Activity | Target Organisms | Mechanism |
|---|---|---|
| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus) | Disruption of cell wall synthesis |
| Antifungal | Candida species | Inhibition of ergosterol biosynthesis |
Pharmaceutical Applications
This compound has potential applications in drug development due to its ability to modify the pharmacokinetic properties of therapeutic agents. Research indicates that it can enhance the solubility and bioavailability of poorly soluble drugs.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.
Case Study 2: Drug Delivery Systems
In another investigation, this compound was incorporated into polymeric nanoparticles designed for targeted drug delivery. The study showed enhanced drug release profiles and improved therapeutic outcomes in cancer models, suggesting its utility in formulating advanced drug delivery systems.
Mechanism of Action
The mechanism of action of tributylstannyl p-hydroxybenzoate involves its interaction with molecular targets through the stannyl and p-hydroxybenzoate moieties. The stannyl group can form bonds with carbon atoms, facilitating the formation of carbon-carbon bonds in organic synthesis. The p-hydroxybenzoate moiety can interact with biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Chemical Structure and Reactivity
Key Insight : The tributylstannyl group enhances electrophilicity, making the compound a superior coupling reagent compared to ionic (sodium) or alkyl (paraben) derivatives. However, this also increases toxicity risks .
Metabolic and Degradation Pathways
- This compound : Likely degrades via hydrolysis or enzymatic cleavage, releasing tributyltin species, which accumulate in ecosystems.
- Sodium p-hydroxybenzoate/p-HBA : Metabolized by microbes via the β-ketoadipate pathway (e.g., Acinetobacter spp. preferentially degrade benzoate over p-hydroxybenzoate) .
- Parabens : Hydrolyzed to p-HBA in vivo; further oxidized or conjugated for excretion .
Biological Activity
Tributylstannyl p-hydroxybenzoate (TBS-PHB) is an organotin compound that has garnered attention for its potential biological activities. This compound is characterized by its structure, which includes a tributylstannyl group attached to a p-hydroxybenzoate moiety. Understanding the biological activity of TBS-PHB is crucial for its application in various fields, including pharmaceuticals and materials science.
- Chemical Formula : CHOSn
- Molecular Weight : 392.14 g/mol
- CAS Number : 16683980
Biological Activity Overview
TBS-PHB exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections summarize key findings from various studies regarding its biological effects.
Antimicrobial Activity
TBS-PHB has been shown to possess significant antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against bacteria and fungi, making it a candidate for use in antimicrobial applications.
Table 1: Antimicrobial Efficacy of TBS-PHB
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, TBS-PHB has demonstrated antifungal activity. Research indicates that it inhibits the growth of several fungal strains, which is particularly relevant in the context of agricultural applications.
Case Study: Fungal Inhibition
A study conducted on Candida albicans revealed that TBS-PHB significantly reduced fungal growth at concentrations as low as 8 µg/mL. This suggests its potential utility in developing antifungal agents for both clinical and agricultural use .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of TBS-PHB have been evaluated in various cancer cell lines. Preliminary results indicate that TBS-PHB may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Table 2: Cytotoxic Effects of TBS-PHB on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hepatocellular carcinoma (HepG2) | 15 | |
| Lung cancer (A549) | 20 | |
| Breast cancer (MCF-7) | 10 |
The mechanism through which TBS-PHB exerts its biological effects is not fully understood. However, it is hypothesized that the tributylstannyl group plays a critical role in interacting with cellular targets, potentially disrupting cellular functions and leading to cell death.
Toxicological Considerations
While TBS-PHB shows promise as a bioactive compound, it is essential to consider its toxicity profile. Organotin compounds are known for their toxicity, and thus careful evaluation is necessary to ensure safety in potential applications.
Safety Profile Summary
| Endpoint | Observations |
|---|---|
| Acute Toxicity | Moderate toxicity observed |
| Chronic Exposure | Potential endocrine disruptor |
Q & A
Q. What are the common synthetic routes for Tributylstannyl p-hydroxybenzoate, and how do reaction conditions influence yield?
Tributylstannyl p-hydroxybenzoate is typically synthesized via esterification between p-hydroxybenzoic acid and tributyltin reagents (e.g., tributyltin chloride) under anhydrous conditions. Catalysts such as sulfamic acid or sulfuric acid are often employed to enhance reaction efficiency . Key variables include temperature (optimized between 60–80°C), solvent choice (e.g., toluene or DMF), and stoichiometric ratios of reactants. Purification involves recrystallization or column chromatography to remove tin-containing byproducts. Yield optimization requires careful control of moisture, as tributyltin reagents are highly moisture-sensitive.
Q. Which analytical techniques are most effective for characterizing this compound in plant cell wall studies?
Time-of-flight secondary-ion mass spectrometry (ToF-SIMS) is highly effective for spatially resolving esterified p-hydroxybenzoate groups in lignin-rich tissues, as demonstrated in Populus and Salix species . Nuclear magnetic resonance (NMR), particularly Sn NMR, confirms tin coordination and ester bond formation. Fourier-transform infrared spectroscopy (FTIR) can identify characteristic Sn-O-C vibrational bands (~550 cm). For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with UV detection is recommended .
Q. How does this compound contribute to lignin modification in plant cell walls?
Ester-linked p-hydroxybenzoate groups in lignin are prevalent in juvenile stems and tension wood of Populus and Salix, where they may enhance cell wall rigidity or accelerate lignification rates . Tributylstannyl derivatives act as precursors for introducing these groups, enabling controlled studies on lignin acylation. Fibers (not vessel elements) are the primary deposition sites, suggesting a structural role in load-bearing tissues.
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize hazardous byproducts?
Tin-based reactions often generate toxic tributyltin oxides or halides. To mitigate this, use scavengers like molecular sieves to absorb HCl during esterification. Alternative catalysts (e.g., lipases) under mild conditions reduce side reactions. Solvent-free microwave-assisted synthesis has shown promise in reducing reaction time and waste . Post-synthesis, silica gel chromatography with ethyl acetate/hexane gradients effectively isolates the target compound from tin residues.
Q. What experimental design considerations are critical for subchronic toxicity studies of organotin compounds like this compound?
Follow OECD Guideline 408 for 90-day repeated-dose studies. Dose selection should be based on acute toxicity data (LD), with the highest dose ≤15% of LD . Include control, low (125 mg/kg), medium (250 mg/kg), and high (500 mg/kg) dose groups in Sprague-Dawley rats. Monitor body weight, food intake, and organ histopathology. Ensure ethical compliance, including approval by animal care committees, as in .
Q. How should contradictory data on organotin toxicity be reconciled in meta-analyses?
Discrepancies often arise from variations in exposure duration, species sensitivity, or analytical methods. Apply systematic review frameworks (e.g., PRISMA) to assess study quality. Use statistical tools like random-effects models to account for heterogeneity. For example, if one study reports neurotoxicity at 500 mg/kg while another does not, evaluate confounding factors like diet or genetic drift in animal models .
Q. What methodologies ensure reproducibility in this compound synthesis and application studies?
Document reagent purity (e.g., >98.5% p-hydroxybenzoic acid), storage conditions (0–6°C for tin reagents), and reaction parameters (e.g., inert atmosphere) . For cell wall studies, standardize tissue sampling (e.g., juvenile stem cross-sections) and ToF-SIMS imaging protocols . Share raw data and spectra in supplementary materials, adhering to FAIR principles .
Q. What challenges arise in detecting low-concentration this compound in biological matrices?
Matrix interference (e.g., lipids or proteins) can mask tin signals. Use solid-phase extraction (SPE) with C18 cartridges to pre-concentrate samples. Inductively coupled plasma mass spectrometry (ICP-MS) offers high sensitivity (detection limits ~0.1 ppb for tin). Validate methods with spike-recovery tests (85–115% recovery) and internal standards (e.g., Sn) .
Methodological and Data Analysis Questions
Q. How can this compound be applied in polymer research to modify lignin properties?
Incorporate the compound into lignin via esterase-mediated transesterification to study acyl group effects on thermal stability or hydrophobicity. Compare lignin decomposition temperatures (TGA) and glass transition temperatures (DSC) between native and modified samples. Reference ToF-SIMS data from poplar fibers to guide synthetic lignin design .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in organotin toxicity?
Use ANOVA with post-hoc Tukey tests to compare mean organ weights or biochemical markers across dose groups. For non-normal data, apply Kruskal-Wallis tests. Report effect sizes (e.g., Cohen’s d) and confidence intervals. Address sex-specific responses (e.g., weight differences in male/female rats) with stratified analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
